![molecular formula C18H21N5 B14895979 3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(2-(diethylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile is a complex organic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes an indole ring fused with a pyridine ring, an amino group, and a diethylaminoethyl side chain. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2-(diethylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Pyridine Ring Fusion: The indole ring is then fused with a pyridine ring through a cyclization reaction.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Addition of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain is added through alkylation reactions using diethylamine and an appropriate alkylating agent.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-(2-(diethylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and pyridine rings.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Cyclization: Catalysts such as palladium or copper in the presence of ligands.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Cyclization: Formation of polycyclic compounds.
Aplicaciones Científicas De Investigación
3-Amino-5-(2-(diethylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(2-(diethylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The diethylaminoethyl side chain may enhance its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-5-(2-(dimethylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile
- 3-Amino-5-(2-(methylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile
- 3-Amino-5-(2-(ethylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile
Uniqueness
3-Amino-5-(2-(diethylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile is unique due to its specific diethylaminoethyl side chain, which may confer distinct pharmacokinetic properties, such as improved membrane permeability and metabolic stability. This makes it a valuable compound for further research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H21N5 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
3-amino-5-[2-(diethylamino)ethyl]pyrido[4,3-b]indole-4-carbonitrile |
InChI |
InChI=1S/C18H21N5/c1-3-22(4-2)9-10-23-16-8-6-5-7-13(16)15-12-21-18(20)14(11-19)17(15)23/h5-8,12H,3-4,9-10H2,1-2H3,(H2,20,21) |
Clave InChI |
YEVMYZBKILWGFV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C2=CC=CC=C2C3=CN=C(C(=C31)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


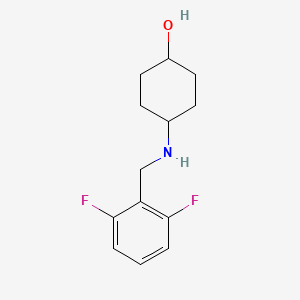
![2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
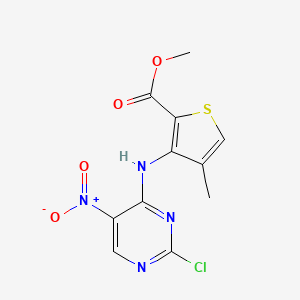
![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)

![(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile](/img/structure/B14895953.png)

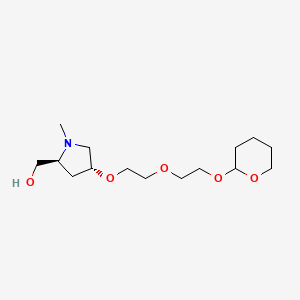

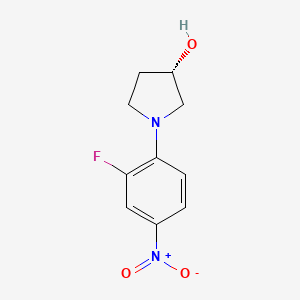

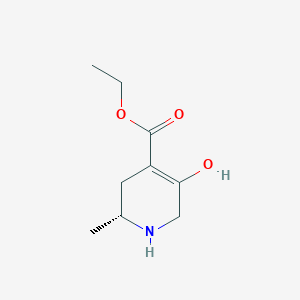

![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
